acetic acid
Overview
Description
Acetic acid-2-13C: is a form of this compound where the carbon at the second position is replaced with the carbon-13 isotope. This isotopically labeled compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound-2-13C is 13CH3COOH, and it has a molecular weight of 61.04 g/mol .
Mechanism of Action
Target of Action
Acetic acid-2-13C, a variant of this compound labeled with the stable isotope Carbon-13, is primarily used as a tracer in scientific research . It doesn’t have a specific biological target but is utilized to track metabolic processes and pathways .
Mode of Action
this compound-2-13C interacts with biological systems similarly to regular this compound. The Carbon-13 label allows researchers to track its metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . This helps in understanding the compound’s interaction with its metabolic pathways.
Biochemical Pathways
this compound-2-13C is involved in various biochemical pathways. It’s often used to study the metabolism of this compound and its role in processes like the synthesis of fatty acids and cholesterol. It can also be used to investigate the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway that provides energy to cells .
Pharmacokinetics
The pharmacokinetics of this compound-2-13C are likely to be similar to those of regular this compound. It’s absorbed rapidly after oral administration and distributed throughout the body. It’s metabolized primarily in the liver and excreted in the urine . .
Result of Action
The primary result of this compound-2-13C administration is the generation of labeled metabolites that can be detected and quantified. This allows researchers to map out metabolic pathways and understand the role of this compound in various biological processes .
Action Environment
The action of this compound-2-13C can be influenced by various environmental factors. For instance, the pH of the environment can affect its ionization state, which in turn can influence its absorption and distribution. Temperature and pressure can affect its volatility, which is important for safety considerations . Furthermore, the presence of other substances can affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid-2-13C can be synthesized through the reaction of this compound with a carbon-13 labeled carbon source, such as sodium carbonate-13C. The reaction proceeds as follows:
CH3COOH+Na213CO3→2CH3COONa+CO2↑
This method involves the use of this compound and sodium carbonate-13C under controlled conditions to produce this compound-2-13C .
Industrial Production Methods
In industrial settings, the production of this compound-2-13C typically involves the carbonylation of methanol using a carbon-13 labeled carbon monoxide source. This process is carried out in the presence of a catalyst, such as rhodium or iridium complexes, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Acetic acid-2-13C undergoes various chemical reactions, including:
Oxidation: this compound-2-13C can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form ethanol.
Substitution: This compound-2-13C can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (C2H5OH).
Substitution: Esters (RCOOR’), amides (RCONH2), and other derivatives.
Scientific Research Applications
Acetic acid-2-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study metabolic pathways and molecular structures.
Metabolomics: Helps in the analysis of metabolic changes in biological systems.
Magnetic Resonance Imaging (MRI): Used in hyperpolarization techniques to enhance imaging contrast.
Mass Spectrometry (MS): Utilized in MS/MS standards for accurate mass determination
Comparison with Similar Compounds
Similar Compounds
Acetic acid-1-13C: The carbon-13 isotope is at the first position.
This compound-13C2: Both carbon atoms are labeled with carbon-13.
This compound-d4: Deuterium-labeled this compound.
Sodium acetate-1-13C: Sodium salt of this compound with carbon-13 at the first position
Uniqueness
This compound-2-13C is unique due to the specific placement of the carbon-13 isotope at the second position, which makes it particularly useful for studying specific metabolic pathways and reactions that involve this position.
Biological Activity
Acetic acid (C₂H₄O₂), a simple carboxylic acid, has been recognized for its diverse biological activities, particularly in antimicrobial applications. This article explores its properties, mechanisms of action, and clinical implications based on recent research findings.
This compound is characterized by its molecular formula C₂H₄O₂ and a molecular weight of 60.05 g/mol. It has a melting point of 17 °C and a boiling point of 117.9 °C, with a density of 1.051 g/mL at standard temperature and pressure .
Antimicrobial Activity
Mechanism of Action
this compound exhibits bactericidal properties primarily through the following mechanisms:
- pH Reduction : The acidic environment disrupts bacterial cell membrane integrity.
- Protein Denaturation : this compound can denature proteins, leading to cell death.
- Biofilm Disruption : It effectively inhibits biofilm formation and can eradicate established biofilms .
Efficacy Against Pathogens
Recent studies have demonstrated this compound's effectiveness against various pathogens, particularly in clinical settings involving burn wounds. The minimum inhibitory concentration (MIC) ranges from 0.16% to 0.31% for common wound pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.
Pathogen | MIC (% w/v) | Biofilm Eradication Time (min) |
---|---|---|
Pseudomonas aeruginosa | 0.31 | 30 |
Staphylococcus aureus | 0.31 | 30 |
Enterococcus faecalis | 0.16 | 30 |
Acinetobacter baumannii | 0.31 | 30 |
Clinical Applications
Burn Wound Management
this compound has been used in treating burn wounds due to its potent antibacterial properties. A study involving burn unit patients found that a concentration of 3% this compound effectively eradicated various pathogens after just 30 minutes of exposure . Its use is particularly relevant given the rising concerns over antibiotic resistance.
Comparison with Other Antiseptics
In comparative studies, this compound has shown similar or superior antimicrobial efficacy compared to traditional antiseptics like povidone-iodine and chlorhexidine, especially against Gram-negative bacteria .
Safety and Toxicological Data
Toxicity Studies
Toxicological assessments indicate that this compound is relatively safe when used at low concentrations. For instance, studies have established a no-observed-adverse-effect level (NOAEL) in rats at doses up to 290 mg/kg body weight per day without significant adverse effects .
Reproductive Toxicity
Research on reproductive toxicity has not indicated any significant risks associated with this compound exposure during pregnancy in animal models, reinforcing its safety profile when used appropriately .
Case Studies
-
Case Study: Burn Unit Application
A retrospective analysis of burn patients treated with this compound revealed significant reductions in infection rates compared to historical controls treated with standard antiseptics. The study highlighted the rapid action of this compound against biofilm-forming organisms. -
Case Study: Chronic Wound Management
In chronic wound management, patients treated with this compound showed improved healing times and reduced bacterial colonization compared to those receiving conventional treatments.
Properties
IUPAC Name |
acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79562-15-5, 1563-80-0 | |
Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid-2-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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